

The Crystal Structure of 9-Ethylanthracene: A Technical Overview

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Compound of Interest

Compound Name: 9-Ethylanthracene

Cat. No.: B14752619

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Note to the reader: As of November 2025, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and a thorough review of relevant scientific literature, has revealed no publicly available experimental crystal structure data for **9-Ethylanthracene**.

To provide a relevant and technically detailed guide, this document presents the crystal structure analysis of the closely related compound, 9-Methylanthracene. The structural similarity between these two molecules—differing only by a single methylene group in the alkyl substituent—makes 9-Methylanthracene an excellent illustrative model. The experimental methodologies and data presentation formats detailed herein are directly applicable to the study of **9-Ethylanthracene**, should its crystal structure be determined in the future.

Crystal Structure of 9-Methylanthracene: An Illustrative Example

The crystal structure of 9-Methylanthracene has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise insights into the molecular geometry, packing, and intermolecular interactions within the solid state.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 9-Methylanthracene.

Parameter	Value
Chemical Formula	C ₁₅ H ₁₂
Formula Weight	192.25 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a	8.423(2) Å
b	14.133(3) Å
c	8.818(2) Å
α	90°
β	98.43(3)°
γ	90°
Volume	1037.1(4) Å ³
Z (Molecules per unit cell)	4
Calculated Density	1.230 g/cm ³

Selected Molecular Geometry

The tables below present selected bond lengths and angles within the 9-Methylantracene molecule, offering a quantitative description of its internal structure.

Table 1: Selected Bond Lengths (Å)

Atom 1	Atom 2	Length (Å)
C(9)	C(9A)	1.423(3)
C(9)	C(8A)	1.428(3)
C(9)	C(11)	1.508(3)
C(4A)	C(10A)	1.429(3)
C(10)	C(10A)	1.370(3)
C(1)	C(2)	1.365(4)
C(2)	C(3)	1.421(4)
C(3)	C(4)	1.358(4)

Table 2: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Angle (°)
C(9A)	C(9)	C(8A)	119.3(2)
C(9A)	C(9)	C(11)	120.4(2)
C(8A)	C(9)	C(11)	120.3(2)
C(10)	C(10A)	C(4A)	121.2(2)
C(10)	C(10A)	C(9A)	120.1(2)
C(4A)	C(10A)	C(9A)	118.7(2)
C(1)	C(9A)	C(9)	122.0(2)
C(4)	C(4A)	C(10A)	121.9(2)

Experimental Protocols

The determination of a crystal structure, such as that of 9-Methylantracene, follows a well-defined experimental workflow. The primary technique employed is single-crystal X-ray diffraction.

Synthesis and Crystallization of 9-Methylantracene

- **Synthesis:** 9-Methylantracene can be synthesized via standard organic chemistry methods, such as a Grignard reaction between 9-bromoanthracene and methylmagnesium bromide, or a Friedel-Crafts alkylation of anthracene.
- **Purification:** The crude product is purified by column chromatography or recrystallization to achieve high purity suitable for single crystal growth.
- **Crystallization:** Single crystals are typically grown by slow evaporation of a saturated solution. A suitable solvent system (e.g., ethanol, hexane, or a mixture thereof) is chosen in which the compound has moderate solubility. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

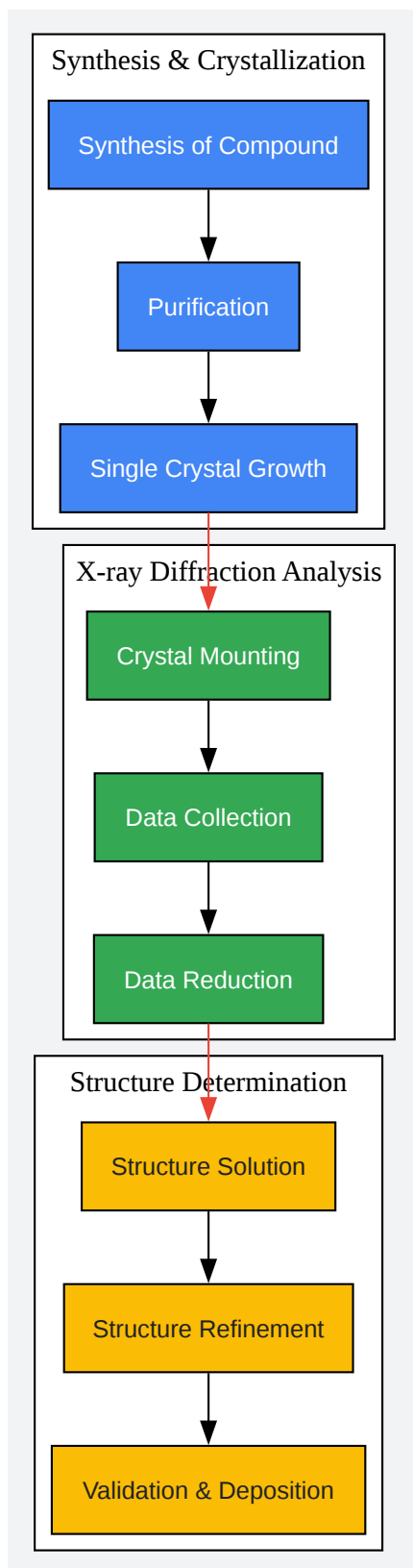
- **Crystal Mounting:** A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
- **Data Reduction:** The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The integrated intensities of the diffraction spots are calculated.
- **Structure Solution:** The processed data is used to solve the phase problem and obtain an initial electron density map of the unit cell. This reveals the positions of the atoms in the crystal structure.
- **Structure Refinement:** The initial atomic model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from

the model. This process optimizes the atomic coordinates, and thermal displacement parameters.

- Validation: The final refined structure is validated using crystallographic software to check for consistency and ensure the quality of the model. The final crystallographic data is then typically deposited in a public database such as the CCDC.

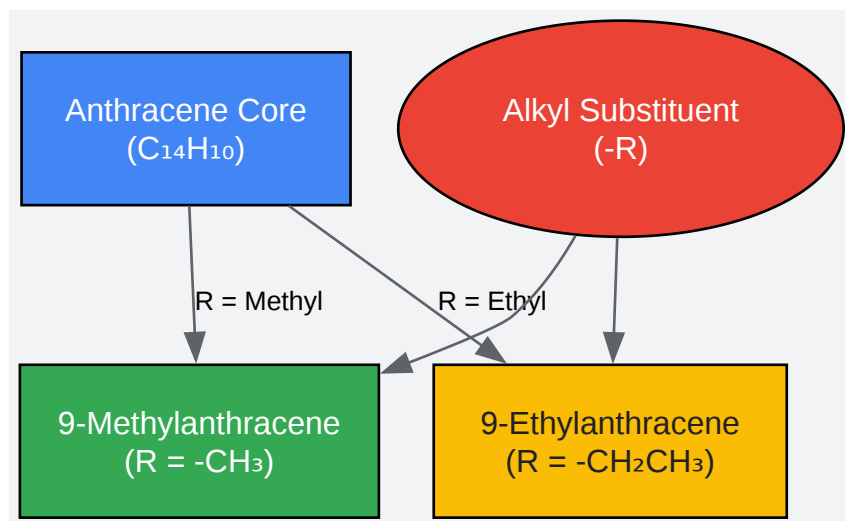
Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of a crystal structure and a simplified representation of the molecular structure of 9-Alkylanthracenes.



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Caption: Experimental workflow for crystal structure determination.



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Caption: Structural relationship of 9-Alkylanthracenes.

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